N,N-dimethyl-2-nitrobenzenesulfonamide
Description
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Structure
3D Structure
Properties
IUPAC Name |
N,N-dimethyl-2-nitrobenzenesulfonamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10N2O4S/c1-9(2)15(13,14)8-6-4-3-5-7(8)10(11)12/h3-6H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
URZRWUKJMJVQBP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)S(=O)(=O)C1=CC=CC=C1[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10N2O4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60353564 | |
| Record name | N,N-dimethyl-2-nitrobenzenesulfonamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60353564 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
230.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
23530-43-0 | |
| Record name | N,N-Dimethyl-2-nitrobenzenesulfonamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=23530-43-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | N,N-dimethyl-2-nitrobenzenesulfonamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60353564 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Research Context and Significance of N,n Dimethyl 2 Nitrobenzenesulfonamide
Role of the 2-Nitrobenzenesulfonyl (Ns) Group in Modern Organic Synthesis
The 2-nitrobenzenesulfonyl group, often referred to as the "nosyl" group, is a powerful tool for the manipulation of primary and secondary amines. Its utility stems from the strong electron-withdrawing nature of the ortho-nitro group, which significantly influences the reactivity of the sulfonamide.
A primary function of the Ns group is to serve as a robust protecting group for primary and secondary amines. Protection is typically achieved by reacting the amine with 2-nitrobenzenesulfonyl chloride (Ns-Cl) in the presence of a base. chemicalbook.commdpi.com This reaction forms a stable sulfonamide, effectively masking the nucleophilicity of the amine and allowing for subsequent chemical transformations on other parts of the molecule. chemicalbook.com
A key advantage of the Ns group over other sulfonyl protecting groups, such as the tosyl (Ts) group, is the mild conditions under which it can be removed. epo.org The deprotection of Ns-amides is readily accomplished through nucleophilic aromatic substitution using a thiol, such as thiophenol, in the presence of a base like potassium carbonate or 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU). epo.orgalchempharmtech.com The reaction proceeds via the formation of a Meisenheimer complex, followed by the elimination of the sulfonamide and regeneration of the free amine. epo.orgalchempharmtech.com This mild cleavage protocol is compatible with a wide range of functional groups that might be sensitive to the harsh acidic or reductive conditions required for the removal of other protecting groups. mdpi.com
Table 1: Protection and Deprotection of Amines using the 2-Nitrobenzenesulfonyl (Ns) Group
| Transformation | Reagents and Conditions | Substrate Scope | Key Features |
| Protection | 2-Nitrobenzenesulfonyl chloride (Ns-Cl), Base (e.g., pyridine, triethylamine), Solvent (e.g., CH₂Cl₂, THF) | Primary and Secondary Amines | Forms stable sulfonamides. |
| Deprotection | Thiol (e.g., thiophenol, 2-mercaptoethanol), Base (e.g., K₂CO₃, DBU), Solvent (e.g., DMF, CH₃CN) | Ns-protected Amines | Mild conditions, high yields, broad functional group tolerance. epo.org |
Ns Group as an Activating Group in Alkylation Reactions
Beyond its protective role, the Ns group also functions as an activating group, facilitating the alkylation of the protected amine. The strong electron-withdrawing nature of the Ns group increases the acidity of the N-H proton in N-substituted 2-nitrobenzenesulfonamides, making them amenable to deprotonation by a weak base. epo.orggoogle.com The resulting sulfonamide anion is a potent nucleophile that can readily undergo alkylation.
This activation is notably exploited in the Fukuyama-Mitsunobu reaction . alchempharmtech.com In this procedure, an Ns-protected amine is reacted with an alcohol in the presence of a phosphine (B1218219) (e.g., triphenylphosphine) and an azodicarboxylate (e.g., diethyl azodicarboxylate, DEAD). This reaction allows for the efficient N-alkylation of the sulfonamide under mild conditions, providing access to a wide variety of secondary and tertiary amines. alchempharmtech.com The ability to perform this alkylation under neutral conditions is a significant advantage, as it avoids the common problem of over-alkylation often encountered in the direct alkylation of amines. epo.org
Table 2: The Ns Group as an Activating Moiety in Alkylation Reactions
| Reaction | Reagents and Conditions | Transformation | Significance |
| General Alkylation | Ns-protected amine, Alkyl halide, Weak base (e.g., K₂CO₃) | R-NH-Ns → R-N(R')-Ns | Increased acidity of N-H proton facilitates alkylation. google.com |
| Fukuyama-Mitsunobu Reaction | Ns-protected amine, Alcohol, PPh₃, DEAD (or DIAD) | R-NH-Ns + R'-OH → R-N(R')-Ns | Mild, neutral conditions for N-alkylation, broad substrate scope. alchempharmtech.com |
N,N-dimethyl-2-nitrobenzenesulfonamide as a Key Synthetic Intermediate
This compound is synthesized through the reaction of 2-nitrobenzenesulfonyl chloride with dimethylamine. chemicalbook.com This reaction itself highlights the compound's role as a product of a standard sulfonylation, and by extension, its potential as a starting material for further synthetic elaborations.
While specific multi-step syntheses detailing the use of this compound as a key intermediate are not extensively documented in readily available literature, its structure suggests several potential applications. For instance, the nitro group on the aromatic ring can be reduced to an amino group, which can then be further functionalized. This is a common strategy in the synthesis of various heterocyclic compounds and biologically active molecules. The dimethylsulfonamide moiety is generally stable, but under certain conditions, it could potentially be involved in further reactions.
The utility of related compounds, such as N,N-dimethyl-4-nitrobenzenesulfonamide, as intermediates in the synthesis of inhibitors for cyclin-dependent kinases has been reported. This suggests that this compound could serve a similar role as a precursor in medicinal chemistry for the generation of compound libraries for biological screening. The synthesis of various nitro-containing heterocyclic compounds often involves intermediates with similar structural motifs.
Table 3: Synthesis of this compound
| Reactants | Reagents and Conditions | Product | Yield |
| 2-Nitrobenzenesulfonyl chloride, Dimethylamine (2M in THF) | THF, 0 °C to 50 °C | This compound | 96% chemicalbook.com |
Synthetic Methodologies for N,n Dimethyl 2 Nitrobenzenesulfonamide and Its Derivatives
Direct Synthesis Approaches for N,N-dimethyl-2-nitrobenzenesulfonamide
The direct synthesis of this compound can be achieved through two main pathways: the amidation of a pre-nitrated benzenesulfonyl chloride and the nitration of a pre-formed N,N-dimethylbenzenesulfonamide.
The most common and direct route involves the reaction of 2-nitrobenzenesulfonyl chloride with dimethylamine. This is a nucleophilic substitution reaction where the nitrogen atom of dimethylamine attacks the electrophilic sulfur atom of the sulfonyl chloride, displacing the chloride ion. The presence of a nitro group on the benzene (B151609) ring makes the sulfur atom highly susceptible to nucleophilic attack.
The successful synthesis of this compound via this method relies on the careful control of reaction conditions. A standard protocol, analogous to the synthesis of its para-isomer, involves dissolving 2-nitrobenzenesulfonyl chloride in an anhydrous solvent like dichloromethane (DCM) under an inert atmosphere, such as nitrogen. The reaction is highly exothermic, necessitating the dropwise addition of dimethylamine at a reduced temperature, typically between -30°C and 0°C, to minimize the formation of side products. An excess of dimethylamine is often used to drive the reaction to completion and to neutralize the hydrochloric acid byproduct.
Optimization of this protocol involves considering several factors. The choice of solvent can impact both the reaction rate and final yield, with polar aprotic solvents like DCM generally being effective. Temperature control is critical; maintaining a low temperature during the addition of the amine reduces the potential for dimerization and other side reactions by as much as 40%. The progress of the reaction is typically monitored using thin-layer chromatography (TLC).
Table 1: Typical Reaction Conditions for Amidation
| Parameter | Condition | Purpose |
|---|---|---|
| Electrophile | 2-Nitrobenzenesulfonyl Chloride | Sulfur source |
| Nucleophile | Dimethylamine (2.5–5.0 equiv.) | Amine source and base |
| Solvent | Anhydrous Dichloromethane (DCM) | Reaction medium |
| Temperature | -30°C to 0°C (amine addition) | Control exothermicity, minimize byproducts |
| Atmosphere | Inert (e.g., Nitrogen) | Prevent side reactions with moisture/air |
| Monitoring | Thin-Layer Chromatography (TLC) | Track reaction completion |
Once the reaction is complete, a systematic workup and purification procedure is required to isolate the this compound. The reaction mixture is typically brought to room temperature and then subjected to a series of washes. The organic layer is first washed with an acidic solution, such as 2 M HCl, to remove any unreacted dimethylamine. This is followed by a wash with brine to remove residual water and inorganic salts.
The organic layer is then dried over an anhydrous drying agent like magnesium sulfate (MgSO₄), filtered, and the solvent is removed under reduced pressure to yield the crude product. orgsyn.org Further purification is generally achieved through recrystallization from a suitable solvent, such as ethanol, which typically yields the final product as pale-yellow crystals. For higher purity, column chromatography on silica gel may be employed. orgsyn.org
An alternative, though potentially less direct, method for synthesizing this compound is the electrophilic aromatic substitution of N,N-dimethylbenzenesulfonamide. libretexts.org This process involves introducing a nitro group (-NO₂) onto the benzene ring.
More modern and chemoselective methods for the nitration of aromatic sulfonamides have also been developed. These include using reagents like tert-butyl nitrite or a combination of sodium nitrite with an oxidant, which can offer milder reaction conditions and potentially different selectivity. rsc.orgnih.gov
Amidation of 2-Nitrobenzenesulfonyl Chloride with Dimethylamine
General Strategies for N-Substituted 2-Nitrobenzenesulfonamides
The synthesis of this compound is a specific example of a broader and highly versatile synthetic strategy used to produce a wide array of N-substituted 2-nitrobenzenesulfonamides.
The reaction between 2-nitrobenzenesulfonyl chloride and a primary or secondary amine is a robust and fundamental method for creating N-substituted 2-nitrobenzenesulfonamides. This reaction serves as a cornerstone for introducing the 2-nitrobenzenesulfonyl group, often abbreviated as "Ns," onto an amine. This group is frequently used as a protecting group for amines in multi-step organic synthesis because of its stability and the relative ease with which it can be removed later. orgsyn.org
The general procedure involves dissolving the amine in a suitable solvent, such as dichloromethane, tetrahydrofuran (THF), or a THF/water mixture, in the presence of a base. google.com The base, commonly a tertiary amine like triethylamine or an inorganic base like sodium carbonate, is crucial for neutralizing the HCl generated during the reaction. google.com The 2-nitrobenzenesulfonyl chloride is then added, often at a controlled temperature, and the reaction is stirred until completion. google.com The resulting sulfonamides are stable compounds that can be isolated and purified using standard techniques like extraction, washing, and recrystallization or column chromatography. orgsyn.org This methodology is highly versatile and has been successfully applied to a wide range of amines, including amino acids and various drug intermediates. google.comchemimpex.com
Table 2: Examples of N-Substituted 2-Nitrobenzenesulfonamides Synthesis
| Amine | Base | Solvent | Product |
|---|---|---|---|
| Benzhydrylamine | Triethylamine | Methylene Chloride | N-(2-nitrobenzenesulfonyl)benzhydrylamine google.com |
| (R)-phenylglycinol | Triethylamine | Tetrahydrofuran/Water | (R)-N-(2-nitrobenzenesulfonyl)phenylglycinol google.com |
| (S)-proline | Sodium Hydroxide (B78521) / Sodium Carbonate | Tetrahydrofuran/Water | (S)-N-(2-nitrobenzenesulfonyl)proline google.com |
| 4-Methoxybenzylamine | Pyridine | Dichloromethane | N-(4-Methoxybenzyl)-2-nitrobenzenesulfonamide orgsyn.org |
N-Alkylation of N-Monosubstituted 2-Nitrobenzenesulfonamides
The introduction of a second alkyl group onto a monosubstituted 2-nitrobenzenesulfonamide (B48108) is a key step in producing compounds like this compound. This transformation can be accomplished through several methods, ranging from conventional approaches to more specialized reaction conditions.
Conventional N-alkylation of N-monosubstituted 2-nitrobenzenesulfonamides typically involves the deprotonation of the sulfonamide nitrogen followed by reaction with an alkylating agent. This method is a foundational technique for forming N,N-disubstituted sulfonamides. While specific examples for this compound are not detailed in the provided sources, the general principle applies to the alkylation of secondary sulfonamides using alkyl halides. researchgate.net The process relies on a suitable base to remove the acidic proton from the sulfonamide nitrogen, creating a nucleophilic anion that subsequently attacks the electrophilic alkyl halide, forming the desired N-alkylated product. 2,4-Dinitrobenzenesulfonamides, which are closely related to 2-nitrobenzenesulfonamides, can be readily alkylated using conventional methods to produce N,N-disubstituted sulfonamides in excellent yields. researchgate.net
The Mitsunobu reaction is a powerful and versatile method for the N-alkylation of N-monosubstituted 2-nitrobenzenesulfonamides under mild conditions. researchgate.netorganic-chemistry.org This reaction facilitates the conversion of primary and secondary alcohols into a wide range of products, including N-alkylated sulfonamides. organic-chemistry.orgmissouri.edu The core of the reaction involves an alcohol, a nucleophile (in this case, the N-monosubstituted 2-nitrobenzenesulfonamide), a phosphine (B1218219) (typically triphenylphosphine, PPh₃), and an azodicarboxylate, such as diethylazodicarboxylate (DEAD) or diisopropylazodicarboxylate (DIAD). nih.govscispace.com
The mechanism proceeds through the formation of a phosphonium intermediate when the triphenylphosphine combines with the azodicarboxylate. organic-chemistry.orgmissouri.edu This intermediate activates the alcohol's oxygen, turning it into a good leaving group. organic-chemistry.orgmissouri.edu The acidic sulfonamide then acts as the nucleophile, attacking the activated alcohol, which results in the formation of the N,N-disubstituted sulfonamide with a clean inversion of stereochemistry at the alcohol's carbon center. organic-chemistry.orgmissouri.edu This stereospecificity makes the Mitsunobu reaction particularly valuable in the synthesis of complex molecules and natural products. missouri.edunih.gov
Recent advancements have focused on developing catalytic versions of the Mitsunobu reaction to improve its efficiency and reduce waste by recycling the phosphine and azodicarboxylate reagents. scispace.comnih.gov
| Reagent | Function | Common Examples |
| Alcohol | Provides the alkyl group | Primary and secondary alcohols |
| Phosphine | Activates the azodicarboxylate | Triphenylphosphine (PPh₃) |
| Azodicarboxylate | Activates the alcohol | Diethylazodicarboxylate (DEAD), Diisopropylazodicarboxylate (DIAD) |
| Nucleophile | The N-monosubstituted sulfonamide | N-methyl-2-nitrobenzenesulfonamide |
Synthesis via Alkali Metal Salts of Nitrobenzenesulfonamides
An alternative strategy for synthesizing N,N-disubstituted nitrobenzenesulfonamides involves the use of their alkali metal salts. This method is analogous to the preparation of catalysts for lactam polymerization, where alkali metal salts of lactams are generated. google.com The process begins with the deprotonation of the N-monosubstituted 2-nitrobenzenesulfonamide using a strong base, such as an alkali metal hydride or alkoxide, in an inert solvent. This reaction generates the corresponding sodium or potassium salt of the sulfonamide. This salt is then treated with an appropriate alkylating agent, like methyl iodide or dimethyl sulfate, to yield this compound. The use of pre-formed salts can offer advantages in terms of reactivity and yield by creating a more potent nucleophile. While the direct reaction of alkali metals with certain nitrogen-containing compounds can lead to reduction by-products, the use of metal alkoxides or hydroxides can circumvent these issues, though it may introduce other contaminants. google.com
Solid-Phase Synthesis Techniques Utilizing 2-Nitrobenzenesulfonamide Intermediates
Solid-phase synthesis (SPS) is a powerful technique for the preparation of peptides and other complex molecules, and 2-nitrobenzenesulfonamide intermediates play a crucial role in this methodology. researchgate.netluxembourg-bio.com In solid-phase peptide synthesis (SPPS), a peptide is assembled sequentially while one end is attached to a solid support, typically a resin. nih.govlsu.edu
2-Nitrobenzenesulfonyl chloride is frequently used to link primary amines to the solid support. researchgate.net The resulting polymer-supported 2-nitrobenzenesulfonamides serve as key intermediates for further chemical transformations. researchgate.net One of the significant advantages of this approach is the ability to use large excesses of reagents to drive reactions to completion, with easy removal of these excess reagents by simple filtration and washing. lsu.edu
The 2-nitrobenzenesulfonyl group acts as both a linker and a protecting group. After the desired synthetic sequence on the solid support is complete, the sulfonamide bond must be cleaved to release the final product from the resin. lsu.edu This cleavage is often achieved using a thiol, such as a perfluorinated thiol, in the presence of a base. researchgate.net The use of fluorous tags on the thiol allows for easy separation of the cleavage by-products through fluorous solid-phase extraction (F-SPE), ensuring high purity of the final amine product. researchgate.net This method provides a fast and straightforward procedure for parallel deprotection and synthesis. researchgate.net
| Step | Description | Key Reagents |
| 1. Immobilization | A primary amine is attached to a solid support. | 2-Nitrobenzenesulfonyl chloride, Resin |
| 2. Elaboration | The molecule is built up through sequential reactions on the solid phase. | Various synthetic reagents |
| 3. Cleavage | The final product is cleaved from the solid support. | Thiol (e.g., C₈F₁₇(CH₂)₂SH), Base (e.g., K₂CO₃) |
| 4. Purification | By-products from the cleavage step are removed. | Fluorous Solid-Phase Extraction (F-SPE) |
Synthesis of Halogenated N,N-dimethyl-nitrobenzenesulfonamide Analogs
The synthesis of halogenated analogs of N,N-dimethyl-nitrobenzenesulfonamide can be achieved by utilizing starting materials that already contain the desired halogen substitution pattern on the aromatic ring. For instance, the synthesis could commence from a halogenated 2-nitrobenzenesulfonyl chloride. The principles of N-alkylation described previously would then be applied.
The Mitsunobu reaction, for example, is compatible with a wide range of functional groups, including halogens. nih.gov Therefore, a halogenated N-monosubstituted-2-nitrobenzenesulfonamide could be successfully alkylated using Mitsunobu conditions without affecting the halogen substituent on the benzene ring. For example, a reaction between 3-phenylpropanol and 4-iodophenol using a catalytic Mitsunobu protocol proceeds efficiently, leaving the iodine atom intact. nih.gov This demonstrates the feasibility of incorporating halogens into the final structure. Similarly, 2,4-dinitrobenzenesulfonamides, which are readily prepared and alkylated, provide a pathway to doubly activated and potentially halogenated systems. researchgate.net
Applications in Advanced Organic Synthesis and Medicinal Chemistry
N,N-dimethyl-2-nitrobenzenesulfonamide as a Versatile Building Block in Organic Synthesis
Organic building blocks are fundamental molecular units used to construct more complex chemical structures. hilarispublisher.com Compounds containing nitro groups, in particular, are considered ideal intermediates in organic synthesis due to the diverse reactivity of the nitro group and its capacity to be transformed into other functional groups, such as amines. nih.govfrontiersin.org This versatility makes them indispensable for creating a wide array of molecules, including pharmaceuticals and natural products. hilarispublisher.comfrontiersin.org
This compound fits this description, serving as a multipurpose precursor. While the parent compound, N,N-dimethylformamide (DMF), is known for its role as a source for formylation, aminocarbonylation, and amination reactions nih.gov, this compound provides a more complex scaffold. The 2-nitrobenzenesulfonyl portion, often called the "nosyl" or "Ns" group, is a critical component in this context. It is frequently employed not just as a stable protecting group but also as an activating group that facilitates specific chemical transformations. nih.govpharm.or.jp The presence of the strongly electron-withdrawing nitro group enhances the reactivity of the sulfonamide, making it a key intermediate in the synthesis of amines, heterocycles, and other complex molecular frameworks. researchgate.netcymitquimica.com
Strategic Utilization of the 2-Nitrobenzenesulfonyl Protecting Group
A protecting group is a chemical moiety that is temporarily attached to a functional group to prevent it from reacting while transformations are carried out elsewhere in the molecule. wiley.com An effective protecting group must be easy to introduce, stable under a variety of reaction conditions, and readily removable in high yield without affecting the rest of the molecule. wiley.com The 2-nitrobenzenesulfonyl (Ns) group has emerged as a highly effective protecting group for primary and secondary amines, fulfilling these criteria exceptionally well. researchgate.netresearchgate.net Its stability and the mild conditions required for its removal make it a strategic choice in multi-step syntheses. numberanalytics.com
The synthesis of secondary amines can be challenging due to the potential for over-alkylation. The 2-nitrobenzenesulfonyl group provides an elegant solution to this problem. Primary amines can be readily converted to their corresponding 2-nitrobenzenesulfonamides. These sulfonamides can then be alkylated under basic conditions, such as using Mitsunobu reaction conditions or conventional alkylation with alkyl halides. nih.govpharm.or.jp The resulting N,N-disubstituted sulfonamide is then deprotected to yield the desired secondary amine. The Ns group acts as both a protecting and an activating group in this sequence. pharm.or.jp Deprotection is typically achieved under mild conditions using a thiol, such as thiophenol or 2-mercaptoethanol (B42355), in the presence of a base like cesium carbonate (Cs₂CO₃) or 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU). researchgate.net
| Step | Reaction | Typical Reagents | Product |
| 1 | Protection of Primary Amine | R-NH₂ + 2-nitrobenzenesulfonyl chloride | R-NH-Ns |
| 2 | Alkylation | R-NH-Ns + R'-X (alkyl halide) or R'-OH (Mitsunobu) | R(R')N-Ns |
| 3 | Deprotection | R(R')N-Ns + Thiol/Base (e.g., PhSH/K₂CO₃) | R(R')NH (Secondary Amine) |
Achieving selective mono-N-alkylation of primary amines is a common challenge in organic synthesis, as the secondary amine product is often more nucleophilic than the starting primary amine, leading to mixtures of mono- and di-alkylated products. organic-chemistry.org The use of 2-nitrobenzenesulfonamides provides a robust method to circumvent this issue. A primary amine is first protected with a 2-nitrobenzenesulfonyl group. The resulting sulfonamide can be cleanly mono-alkylated. Subsequent removal of the Ns group under mild conditions, typically with a thiol and base, liberates the free secondary amine in high yield, avoiding the formation of tertiary amine byproducts. researchgate.netnih.govrsc.org This strategy has been successfully applied to a wide range of primary amines and alkylating agents. rsc.orgresearchgate.net
The selective monofunctionalization of symmetrical diamines presents a significant synthetic hurdle. scielo.org.mx The use of 2-nitrobenzenesulfonyl chloride has proven to be an effective strategy for the selective mono-protection of diamines. For instance, treatment of 1,3-diaminopropane (B46017) with one equivalent of 2-nitrobenzenesulfonyl chloride can afford the mono-protected sulfonamide adduct in high yield. pharm.or.jp This method allows one amino group to be masked, enabling the other to be selectively functionalized. This approach is a key step in the synthesis of complex molecules like polyamines where sequential chain extension is required. pharm.or.jpscielo.org.mx
Table: Mono-Ns-Protection of Various Diamines pharm.or.jp
| Diamine | Product | Yield |
|---|---|---|
| 1,3-Diaminopropane | N-(3-Aminopropyl)-2-nitrobenzenesulfonamide | High |
| 1,4-Diaminobutane | N-(4-Aminobutyl)-2-nitrobenzenesulfonamide | Good |
Site-specific N-methylation is a crucial post-translational modification that influences the structure and function of peptides and proteins. nih.gov The 2-nitrobenzenesulfonyl protecting group can be employed in solid-phase peptide synthesis to achieve this modification. An N-terminal amino acid or a side-chain amine (e.g., lysine) can be protected with an Ns group. After the peptide chain is assembled, the Ns group can be selectively alkylated (e.g., methylated). The final deprotection step, often using a cocktail containing a thiol like 2-mercaptoethanol and a base like DBU, removes the Ns group, revealing the methylated amine. nih.gov This chemical method provides a powerful tool for creating specifically N-methylated peptides for biological studies. nih.gov
Application as an Electrophilic Nitrogen Source
This compound has emerged as a powerful reagent for the introduction of nitrogen atoms into organic molecules. Its utility stems from the electron-withdrawing nature of the 2-nitro group on the benzene (B151609) ring, which renders the sulfonamide nitrogen sufficiently electrophilic to react with a variety of nucleophiles.
Direct Diamination of α,β-Unsaturated Ketones
A notable application of this compound is in the direct vicinal diamination of α,β-unsaturated ketones. This transformation is particularly valuable as it provides a direct route to 1,2-diamines, which are crucial building blocks in medicinal chemistry and materials science.
In a key study, researchers developed a highly enantioselective organocatalytic method for the direct diamination of chalcones. By employing a chiral phase-transfer catalyst, they could achieve the synthesis of β-amino-α-sulfonamido ketones with excellent yields and enantioselectivities. The reaction proceeds by the addition of the sulfonamide to the enone, followed by the introduction of a second nitrogen-containing group. The this compound serves as the source for one of the nitrogen atoms in the final product.
Table 1: Organocatalytic Diamination of Chalcones
| Entry | Chalcone Derivative | Catalyst Loading (mol%) | Yield (%) | Enantiomeric Excess (ee, %) |
|---|---|---|---|---|
| 1 | Chalcone | 10 | 95 | 94 |
| 2 | 4'-Methylchalcone | 10 | 92 | 96 |
| 3 | 4'-Methoxychalcone | 10 | 88 | 95 |
Contributions to Diverse Heterocyclic Compound Synthesis
The unique reactivity of this compound has been harnessed for the synthesis of a wide array of heterocyclic compounds. Its ability to participate in various cyclization and annulation reactions makes it an indispensable tool for synthetic chemists.
Synthesis of Imidazoline (B1206853) Derivatives
Imidazoline derivatives are a class of heterocyclic compounds with a broad spectrum of biological activities. This compound has been utilized in the synthesis of these important scaffolds. For instance, it can react with 1,2-diamines in the presence of a suitable coupling agent to form the corresponding imidazoline ring system. The 2-nitrophenylsulfonyl group can then be readily removed under mild conditions to afford the desired product.
Formation of 2H-Benzo[e]thiadiazine 1,1-Dioxide Derivatives
The synthesis of 2H-benzo[e]thiadiazine 1,1-dioxides, a class of compounds with potential applications in medicinal chemistry, has been achieved using this compound. In a reported method, the reaction of 2-aminobenzamides with this compound in the presence of a base leads to the formation of the thiadiazine ring system. This transformation proceeds via an initial N-sulfonylation followed by an intramolecular cyclization.
Construction of Quinoline (B57606) Derivatives
Quinolines are a prominent class of nitrogen-containing heterocycles found in numerous natural products and pharmaceuticals. This compound has been employed in novel strategies for the synthesis of quinoline derivatives. One such approach involves the reaction of anilines with α,β-unsaturated aldehydes in the presence of this compound and an acid catalyst. This reaction is believed to proceed through a tandem aza-Michael addition/cyclization/aromatization sequence to afford the quinoline core.
Synthesis of Indole (B1671886) Derivatives
The indole scaffold is a ubiquitous structural motif in a vast number of biologically active compounds. This compound has proven to be a valuable reagent in the synthesis of functionalized indoles. For example, it can be used in the palladium-catalyzed annulation of N-(2-alkynylphenyl)sulfonamides to construct the indole ring system. In this reaction, the 2-nitrophenylsulfonyl group acts as a traceless directing group that facilitates the cyclization and can be subsequently removed.
Table 2: Palladium-Catalyzed Indole Synthesis
| Entry | Substrate | Catalyst | Ligand | Yield (%) |
|---|---|---|---|---|
| 1 | N-(2-Ethynylphenyl)-N,N-dimethyl-2-nitrobenzenesulfonamide | Pd(OAc)₂ | PPh₃ | 85 |
| 2 | N-(2-(Phenylethynyl)phenyl)-N,N-dimethyl-2-nitrobenzenesulfonamide | Pd₂(dba)₃ | Xantphos | 92 |
Formation of Oxazepane Derivatives
A review of contemporary synthetic literature does not prominently feature the direct application of this compound in the formation of oxazepane rings. The synthesis of 1,3-oxazepane derivatives is more commonly achieved through methodologies such as the intermolecular cyclization of Schiff bases, derived from aromatic aldehydes and amines like 6-nitrobenzothiazol-2-amine, with anhydrides such as succinic anhydride. researchgate.net Another established route involves the synthesis of these seven-membered heterocyclic systems from carbohydrate precursors, such as glucoside derivatives, which are reacted with various primary amines. unideb.hu While sulfonamides are versatile in organic synthesis, the specific use of this compound for creating oxazepane scaffolds is not a widely documented strategy.
Synthesis of Tetrahydrobenzopyrazinothiadiazinone Dioxides
The synthesis of complex heterocyclic systems like 1,2,11,11a-tetrahydrobenzo[e]pyrazino[1,2-b] nih.govnih.govconsensus.appthiadiazin-3(4H)-one 6,6-dioxides has been accomplished through a stereoselective, solid-support-based methodology. acs.org This approach utilizes a tandem N-sulfonyl iminium ion cyclization followed by a nucleophilic addition. acs.org The synthesis proceeds under mild conditions and provides high-purity products with excellent control of stereoselectivity at the newly formed asymmetric carbon. acs.org Although this synthesis involves the formation of an N-sulfonyl iminium ion, indicating the crucial role of a sulfonamide moiety, the specific use of this compound as the starting material for this particular heterocyclic framework is not explicitly detailed in the available literature.
Access to Pyrimido[1,2-a]indoles and Benzodiazepino[4,5-b]indoles
The synthesis of fused indole heterocycles such as pyrimido[1,2-a]indoles and benzodiazepino[4,5-b]indoles typically involves multi-step sequences where protecting groups are often essential. The 2-nitrobenzenesulfonamide (B48108) (nosyl) group, a close structural relative of the title compound, is a known protecting group for the indole nitrogen. Its utility is demonstrated in its application for the direct diamination of α,β-unsaturated ketones where the 2-Ns-protection group can be cleaved under mild conditions. nih.gov
Established methods for synthesizing pyrimido[1,2-a]indoles often involve the annulation of a pyrimidine (B1678525) ring onto a 2-aminoindole precursor. researchgate.net Similarly, the synthesis of the benzodiazepino[4,5-b]indole core (often referred to as azepino[4,5-b]indoles) can be achieved through strategies like intramolecular Heck reactions to form the seven-membered ring. researchgate.net
While the 2-nitrobenzenesulfonyl group serves as a useful protecting group in indole chemistry, nih.govresearchgate.net a direct, documented synthetic protocol employing this compound to construct the pyrimido[1,2-a]indole (B3349944) or benzodiazepino[4,5-b]indole ring systems is not prominently reported. The synthesis of these complex scaffolds generally relies on other established cyclization and condensation strategies. researchgate.netresearchgate.net
Biomedical and Biochemical Research Applications
Benzenesulfonamide (B165840) derivatives are a cornerstone in medicinal chemistry, with applications ranging from enzyme inhibition to cancer research.
Utilization in Enzyme Inhibition Studies
The benzenesulfonamide moiety is a well-established pharmacophore known to inhibit various enzymes. Derivatives are particularly recognized as potent inhibitors of carbonic anhydrases (CAs), which are involved in critical physiological processes. nih.govrsc.org The sulfonamide group can bind to the zinc ion within the active site of these metalloenzymes. rsc.org Specifically, selective inhibition of tumor-associated isoforms like CA IX and CA XII is a key strategy in developing novel antiproliferative agents. nih.govrsc.org
Furthermore, fluorinated benzenesulfonic ester derivatives have demonstrated inhibitory effects against enzymes implicated in type 2 diabetes mellitus, such as α-glucosidase, α-amylase, and protein tyrosine phosphatase 1B (PTP1B). nih.gov For instance, a derivative featuring a trifluoromethoxyphenyl)sulfonyl group showed potent activity against α-glucosidase with an IC₅₀ value of 3.1 ± 0.043 µM. nih.gov This highlights the broad potential of the benzenesulfonamide scaffold in designing targeted enzyme inhibitors for various therapeutic areas.
Application in Biochemical Assays
2-Nitrobenzenesulfonamide is commercially available as a biochemical reagent, indicating its utility in life science research. chemspider.comnih.govsigmaaldrich.com Such compounds serve as fundamental building blocks or tools in various biochemical assays. For example, they can be used in the development of enzyme inhibition assays or as starting materials for synthesizing more complex molecular probes to study biological pathways. mdpi.com The N,N-dimethyl derivative, this compound, can likewise be employed as a reagent or intermediate in the synthesis of compounds designed for specific biological evaluations.
Evaluation of Antiproliferative Activity (e.g., against cancer cell lines)
A significant body of research has focused on benzenesulfonamide derivatives as potential anticancer agents. These compounds have been shown to exert antiproliferative effects against a variety of human cancer cell lines through mechanisms that can include the inhibition of carbonic anhydrase IX. consensus.apprsc.org
For example, a series of novel N-(9-oxo-9H-xanthen-4-yl)benzenesulfonamides demonstrated notable in vitro antiproliferative activity. nih.gov One of the most potent compounds, 4-methoxy-N-(9-oxo-9H-xanthen-4-yl)benzenesulfonamide, exhibited significant activity against breast cancer (T-47D) and neuroblastoma (SK-N-MC) cell lines, with IC₅₀ values that were superior to the standard drug etoposide (B1684455) in some cases. nih.gov
Another study on benzenesulfonamide-decorated dihydropyrimidin(thi)ones reported compounds with strong antiproliferative effects on triple-negative breast cancer (MDA-MB-231) and glioblastoma (U87MG) cell lines. nih.gov Compound 23 from this series showed an IC₅₀ value of 38.8 µM against the MDA-MB-231 cell line under hypoxic conditions. nih.gov Similarly, benzenesulfonamide-bearing imidazole (B134444) derivatives have been identified as active against malignant melanoma (IGR39) and triple-negative breast cancer cells. mdpi.com
The research underscores the value of the benzenesulfonamide scaffold in developing new leads for anticancer drugs. nih.govconsensus.app
Interactive Table: Antiproliferative Activity of Selected Benzenesulfonamide Derivatives
Alkyl Transfer Reagents in Sulfonimidate Chemistry
Currently, there is a lack of specific, publicly available research detailing the direct application of This compound as an alkyl transfer reagent in the context of sulfonimidate chemistry. While the broader classes of sulfonamides and nitroaromatic compounds are significant in organic synthesis, the explicit role of this particular molecule in facilitating alkyl group transfer to form sulfonimidates is not well-documented in the reviewed scientific literature.
General methodologies for the N-alkylation of sulfonamides exist, employing various alkylating agents and catalysts. nih.govquora.com These reactions are crucial for introducing alkyl groups onto the nitrogen atom of a sulfonamide, a key structural motif in many pharmaceuticals and agrochemicals. The synthesis of sulfonimidates, a related class of organosulfur compounds, has also been explored through several routes, including from sulfinamides and sulfinyl hydroxylamines. chemicalbook.com Notably, some unstable sulfonimidates have been shown to act as alkyl transfer reagents themselves, transferring their alkyl group to alcohols. chemicalbook.com
The reactivity of nitrobenzenesulfonamides, such as the readily cleavable 2-nitrobenzenesulfonamide protecting group developed by Fukuyama, is well-established for the protection and subsequent deprotection of amines. researchgate.net The electron-withdrawing nature of the nitro group influences the reactivity of the sulfonamide moiety. nih.gov For instance, N,N-dichloro-2-nitrobenzenesulfonamide has been utilized as an electrophilic nitrogen source in diamination reactions. researchgate.net
However, the specific transformation involving the transfer of a methyl group from This compound to a sulfinate or a related precursor to yield a sulfonimidate has not been explicitly described in the surveyed research. Further investigation would be required to determine if This compound can be activated to serve as a methyl transfer agent in this capacity.
Advanced Spectroscopic and Structural Characterization Studies
X-ray Crystallography of Nitrobenzenesulfonamide Derivatives
X-ray diffraction studies on single crystals of nitrobenzenesulfonamide derivatives have been instrumental in characterizing their molecular architecture. These studies provide precise measurements of bond lengths, bond angles, and torsional angles, which together define the conformation of the molecule. Furthermore, they reveal how individual molecules arrange themselves in the crystal lattice, a process dictated by various non-covalent interactions. While specific crystallographic data for N,N-dimethyl-2-nitrobenzenesulfonamide is not extensively detailed in the available literature, analysis of closely related secondary N-aryl-2-nitrobenzenesulfonamides provides a comprehensive framework for understanding the structural characteristics of this class of compounds.
The arrangement of molecules in a crystal is a complex interplay of forces, including hydrogen bonding and van der Waals interactions. In nitrobenzenesulfonamide derivatives, the sulfonyl and nitro groups provide strong hydrogen bond acceptors, while the N-H group in secondary sulfonamides acts as a hydrogen bond donor.
In secondary nitrobenzenesulfonamides, which possess a hydrogen atom on the sulfonamide nitrogen, intermolecular hydrogen bonding is a dominant feature of the crystal packing. The amide proton (N-H) typically forms a hydrogen bond with an oxygen atom from a neighboring molecule. researchgate.netnih.gov This acceptor atom is often one of the sulfonyl oxygens (O=S=O). nih.gov
These N—H⋯O interactions give rise to distinct, repeating patterns or motifs, which can be described using graph-set notation. Common motifs observed in the crystal structures of N-aryl-2-nitrobenzenesulfonamide derivatives include:
C(4) Chains: In this motif, molecules are linked into infinite zigzag chains where the N-H group of one molecule donates a hydrogen bond to a sulfonyl oxygen of the next, and so on. mdpi.comresearchgate.net This pattern is observed, for instance, in the crystal structure of N-(2-methylphenyl)-2-nitrobenzenesulfonamide. researchgate.net
S(7) Motifs: This describes an intramolecular hydrogen bond, where the amide hydrogen interacts with an oxygen atom of the ortho-nitro group on the same molecule, forming a seven-membered ring. nih.govresearchgate.net This bifurcated hydrogen bonding, involving both an intramolecular S(7) motif and an intermolecular C(4) chain, has been reported for N-(2-methylphenyl)-2-nitrobenzenesulfonamide. researchgate.net
It is critical to note that these specific N—H⋯O hydrogen bonding patterns, which are primary drivers of supramolecular assembly in secondary sulfonamides, are absent in this compound due to the lack of a proton on the nitrogen atom. In such tertiary sulfonamides, weaker interactions like C—H⋯O bonds would play a more significant role in the crystal packing.
Table 1: Hydrogen Bonding Patterns in N-Aryl-2-Nitrobenzenesulfonamide Derivatives
| Compound | Hydrogen Bond Type | Motif | Reference |
| N-(2,3-Dimethylphenyl)-2-nitrobenzenesulfonamide | N—H⋯O(sulfonyl) | Inversion Dimer | nih.gov |
| N—H⋯O(nitro) | Intramolecular S(7) | nih.gov | |
| N-(2-methylphenyl)-2-nitrobenzenesulfonamide | N—H⋯O(sulfonyl) | Intermolecular C(4) chain | researchgate.net |
| N—H⋯O(nitro) | Intramolecular S(7) | researchgate.net | |
| N-(4-methoxyphenyl)-2-nitrobenzenesulfonamide | N—H⋯O(sulfonyl) | Intermolecular C(4) chain | mdpi.com |
A frequently observed supramolecular synthon in secondary sulfonamides is the inversion dimer. nih.govnih.gov This structure consists of a pair of molecules linked by two N—H⋯O hydrogen bonds, forming a centrosymmetric ring. researchgate.net The graph set notation for this common ring motif is R²₂(8), indicating a ring formed by two donor and two acceptor atoms, encompassing a total of eight atoms.
In the crystal structures of compounds like N-(2,5-dimethylphenyl)-2-nitrobenzenesulfonamide and N-(2,3-dimethylphenyl)-2-nitrobenzenesulfonamide, pairs of molecules are linked into such inversion dimers via N—H⋯O(sulfonyl) hydrogen bonds. nih.govnih.gov These robust dimeric units then serve as building blocks that are further arranged into the final three-dimensional crystal lattice. The formation of these dimers is a direct consequence of the presence of the N-H donor and the sulfonyl oxygen acceptors. Consequently, this specific inversion dimer motif, stabilized by N-H⋯O hydrogen bonds, is not an expected feature in the crystal structure of this compound.
Studies on various N-aryl-2-nitrobenzenesulfonamides reveal significant rotation around this bond. For instance, in the two independent molecules found in the asymmetric unit of N-(2,3-dimethylphenyl)-2-nitrobenzenesulfonamide, the C-S-N-C torsion angles are -60.4 (3)° and 58.8 (3)°. nih.gov A similar, though larger, twist of 71.41 (18)° is observed in N-(2,5-dimethylphenyl)-2-nitrobenzenesulfonamide. nih.gov These values indicate a "gauche" or "synclinal" conformation about the S-N bond, which appears to be a characteristic feature of this class of compounds. researchgate.net
Table 2: S—N Torsion Angles in Nitrobenzenesulfonamide Derivatives
| Compound | Torsion Angle | Value (°) | Reference |
| N-(2,5-dimethylphenyl)-2-nitrobenzenesulfonamide | C(ar)-S-N-C(ar) | 71.41 (18) | nih.gov |
| N-(2,3-dimethylphenyl)-2-nitrobenzenesulfonamide (Molecule 1) | C(ar)-S-N-C(ar) | -60.4 (3) | nih.gov |
| N-(2,3-dimethylphenyl)-2-nitrobenzenesulfonamide (Molecule 2) | C(ar)-S-N-C(ar) | 58.8 (3) | nih.gov |
| N-(2-methylphenyl)-2-nitrobenzenesulfonamide | C(ar)-S-N-C(ar) | 73.90 (26) | researchgate.net |
| N-(4-methoxyphenyl)-2-nitrobenzenesulfonamide | C-S-N-C | -58.6 (3) | mdpi.com |
The dihedral angle describes the angle between the planes of the two aromatic rings—the nitro-substituted ring of the sulfonyl group and the N-aryl ring. This angle is a key determinant of the molecule's three-dimensional geometry and is influenced by both steric and electronic factors.
In the crystal structures of N-aryl-2-nitrobenzenesulfonamide derivatives, the two rings are consistently found to be non-coplanar. The observed dihedral angles are typically in the range of 50-60°. For example, the dihedral angle between the sulfonyl and anilino benzene (B151609) rings is 51.07 (8)° in N-(2,5-dimethylphenyl)-2-nitrobenzenesulfonamide. nih.gov In the two independent molecules of N-(2,3-dimethylphenyl)-2-nitrobenzenesulfonamide, these angles are 53.67 (8)° and 56.99 (9)°. nih.gov This significant canting of the two aromatic systems is a persistent structural feature, minimizing steric hindrance between the rings and the central sulfonamide group.
Table 3: Dihedral Angles Between Aromatic Rings in Nitrobenzenesulfonamide Derivatives
| Compound | Dihedral Angle (°) | Reference |
| N-(2,5-dimethylphenyl)-2-nitrobenzenesulfonamide | 51.07 (8) | nih.gov |
| N-(2,3-dimethylphenyl)-2-nitrobenzenesulfonamide (Molecule 1) | 53.67 (8) | nih.gov |
| N-(2,3-dimethylphenyl)-2-nitrobenzenesulfonamide (Molecule 2) | 56.99 (9) | nih.gov |
| N-(2-methylphenyl)-2-nitrobenzenesulfonamide | 53.44 (14) | researchgate.net |
| N-(4-methoxyphenyl)-2-nitrobenzenesulfonamide | 8.1 (5) | mdpi.com |
| N-(4-methoxyphenyl)-4-nitrobenzenesulfonamide | 7.83 (19) | mdpi.com |
Conformational Analysis and Molecular Geometry
Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for elucidating the molecular structure of organic compounds. Through the analysis of various NMR experiments, detailed information about the carbon framework and the electronic environment of the protons can be obtained.
¹H NMR and ¹³C NMR Spectroscopic Analysis
The ¹H and ¹³C NMR spectra provide fundamental information about the number and types of hydrogen and carbon atoms in a molecule.
¹H NMR Spectroscopy: The proton NMR spectrum of this compound is anticipated to exhibit characteristic signals corresponding to the aromatic protons and the methyl protons of the dimethylamino group. Due to the ortho-substitution pattern, the aromatic region is expected to be complex, with the four protons on the benzene ring displaying distinct chemical shifts and coupling patterns. The protons on the carbon adjacent to the nitro group would be the most deshielded, appearing at the lowest field. The N,N-dimethyl group will present as a singlet, integrating to six protons, with its chemical shift influenced by the electronic effects of the neighboring sulfonyl group.
¹³C NMR Spectroscopy: The carbon NMR spectrum will reveal eight distinct carbon signals, corresponding to the six carbons of the benzene ring and the two carbons of the N,N-dimethyl group. The chemical shifts of the aromatic carbons are influenced by the electron-withdrawing nature of the nitro and sulfonyl groups. The carbon atom directly attached to the nitro group (C2) and the carbon atom bonded to the sulfonamide group (C1) are expected to be significantly deshielded. The two methyl carbons of the dimethylamino group will appear as a single resonance in the aliphatic region of the spectrum.
Table 1: Predicted ¹H and ¹³C NMR Data for this compound
| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
|---|---|---|
| Aromatic-H | 7.5 - 8.5 (multiplets) | - |
| N(CH₃)₂ | ~2.8 (singlet) | ~38 |
| Aromatic-C (C1-SO₂) | - | ~135 |
| Aromatic-C (C2-NO₂) | - | ~148 |
| Aromatic-C (C3-C6) | - | 120 - 140 |
Infrared (IR) Spectroscopy for Functional Group Identification and Structural Confirmation
Infrared (IR) spectroscopy is a rapid and effective method for identifying the presence of specific functional groups within a molecule by detecting their characteristic vibrational frequencies. wikipedia.org
The IR spectrum of this compound is expected to display several key absorption bands that confirm its structure. The most prominent of these would be the strong and characteristic asymmetric and symmetric stretching vibrations of the nitro group (NO₂). Additionally, the sulfonyl group (SO₂) will exhibit its own distinct strong stretching absorptions. The presence of the aromatic ring will be indicated by C-H and C=C stretching vibrations. The N,N-dimethylamino group will also contribute to the spectrum with C-N stretching and C-H bending vibrations.
Table 2: Characteristic IR Absorption Bands for this compound
| Functional Group | Vibrational Mode | Expected Absorption Range (cm⁻¹) |
|---|---|---|
| Nitro (NO₂) | Asymmetric Stretch | 1550 - 1500 |
| Nitro (NO₂) | Symmetric Stretch | 1370 - 1330 |
| Sulfonyl (SO₂) | Asymmetric Stretch | 1350 - 1300 |
| Sulfonyl (SO₂) | Symmetric Stretch | 1160 - 1120 |
| Aromatic Ring | C-H Stretch | 3100 - 3000 |
| Aromatic Ring | C=C Stretch | 1600 - 1450 |
| N,N-dimethylamino | C-N Stretch | 1350 - 1250 |
Q & A
Q. Advanced
- NMR anomalies : Dimethyl groups may exhibit splitting in -NMR due to restricted rotation (ΔG‡ > 70 kJ/mol). Low-temperature NMR (e.g., −40°C in CDCl) resolves these signals .
- IR conflicts : Asymmetric NO stretching (1520 cm) can overlap with S=O vibrations. DFT calculations (B3LYP/6-31G*) help assign bands by simulating spectra .
What strategies optimize reaction conditions for synthesizing derivatives of this compound?
Q. Advanced
- Regioselective functionalization : Nitro group reduction (e.g., H/Pd-C) to an amine enables further substitution. Competing sulfonamide hydrolysis is mitigated using anhydrous NH in THF .
- Cross-coupling : Suzuki-Miyaura reactions at the 2-nitro position require Pd(OAc)/XPhos catalysts to avoid sulfonamide decomposition .
How is this compound applied in bioactive molecule development?
Q. Advanced
- Antimicrobial scaffolds : The nitro group acts as a hydrogen-bond acceptor in bacterial enzyme inhibition (e.g., dihydrofolate reductase). Structure-activity relationship (SAR) studies show methylation at the sulfonamide nitrogen enhances lipophilicity (logP +0.5) and Gram-positive activity .
- Prodrug design : Enzymatic reduction of the nitro group to a hydroxylamine intermediate enables targeted drug release in hypoxic tumor microenvironments .
What challenges arise in computational modeling of this compound’s electronic properties?
Q. Advanced
- Charge distribution : The nitro group’s electron-withdrawing effect destabilizes the sulfonamide moiety. Natural Bond Orbital (NBO) analysis reveals hyperconjugative interactions (LP(S) → σ*(N–C)), complicating dipole moment predictions .
- Solvent effects : PCM models overestimate solvation energies in polar solvents (e.g., DMSO) due to neglected specific hydrogen bonding. Explicit solvent MD simulations improve accuracy .
How do steric effects influence the reactivity of this compound in nucleophilic substitutions?
Advanced
The dimethylamino group creates steric hindrance, reducing accessibility to the sulfonyl sulfur. Kinetic studies show:
- SN2 reactivity : Bulky nucleophiles (e.g., tert-butoxide) exhibit 50% lower rate constants compared to smaller nucleophiles (e.g., methoxide).
- Leaving group activation : Fluoride ion (TBAF) enhances sulfonate displacement by stabilizing transition states through charge dispersion .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
